molecular formula C4H10N4O2 B605429 Aminooxy-PEG1-azide CAS No. 2100306-70-3

Aminooxy-PEG1-azide

Cat. No. B605429
M. Wt: 146.15
InChI Key: YRVSYZYCAWDJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminooxy-PEG1-azide is a short PEG linker with two functional groups, aminooxy (ONH2) and azide (N3) . The aminooxy group can be used in bioconjugation by reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Synthesis Analysis

Aminooxy-PEG1-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Aminooxy-PEG1-azide is C4H10N4O2 . It has a molecular weight of 146.1 g/mol . It contains an aminooxy group and an azide group linked through a linear PEG chain .


Chemical Reactions Analysis

Aminooxy-PEG1-azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Aminooxy-PEG1-azide appears as a liquid . The hydrophilic PEG spacer increases its solubility in aqueous media . It has a molecular weight of 146.1 g/mol and a molecular formula of C4H10N4O2 .

Scientific Research Applications

  • Biocompatible Hydrogels : Aminooxy-PEG derivatives, like eight-armed aminooxy poly(ethylene glycol), are used to form oxime-linked hydrogels supporting cell adhesion. These hydrogels have tunable mechanical properties and support mesenchymal stem cell incorporation, demonstrating their biocompatibility (Grover et al., 2012).

  • Cancer Research : In cancer research, aminooxy-PEG derivatives are used in the study of metabolic pathways, such as in the context of argininosuccinate synthetase (ASS1) and its role in myxofibrosarcoma pathogenesis. ASS1 deficiency makes cells susceptible to arginine-deprivation treatments like ADI-PEG20 (Huang et al., 2013).

  • Antibody Suppression : Aminooxy-PEG is utilized in the development of multivalent conjugates for antibody suppression, aiming at treatments for conditions like antiphospholipid syndrome (APS). These conjugates include PEG to enhance pharmacokinetics and efficacy (Jones et al., 2003).

  • Improving Pharmacokinetics : Aminooxy-PEG derivatives are used to extend the biological half-life of therapeutic proteins, such as human FGF21. By conjugating these proteins with PEG, their pharmacodynamics and pharmacokinetics can be significantly improved (Yin et al., 2016).

  • Drug Delivery : In drug delivery, aminooxy-PEG derivatives are used in synthesizing nanoparticles for targeted delivery. The functionalization of nanoparticles with aminooxy-PEG improves their efficiency and specificity in delivering therapeutic agents (Zhang et al., 2012).

  • PEGylation of Proteins : PEGylation, the covalent attachment of PEG to proteins, is a common technique in biotechnology and pharmaceuticals. Aminooxy-PEG is important in this process, improving the solubility, stability, and half-life of therapeutic proteins and peptides (Roberts et al., 2002).

Safety And Hazards

Aminooxy-PEG1-azide is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . It should be stored at -20°C .

properties

IUPAC Name

O-[2-(2-azidoethoxy)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVSYZYCAWDJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG1-azide

CAS RN

2100306-70-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of 2-(2-(2-azidoethoxy)ethoxy)isoindoline-1,3-dione (43 mg, 0.17 mmol) in 0.8 mL of methanol was added hydrazine (5.5 mg, 0.17 mmol), and the resulting mixture was allowed to stir at room temperature for 2 h. Solvent was removed under reduced pressure, the crude product was purified by silica gel column chromatography (hexanes: ethyl acetate 1:2) to afford O-(2-(2-azidoethoxy)ethyl)hydroxylamine (15 mg, 0.10 mmol, 60%) as colorless oil. 1H NMR (CDCl3, 500 MHz) δ (ppm): 3.38 (t, J=4.8 Hz, 2H), 3.65 (stack, 4H), 3.82 (t, J=4.2 Hz, 2H), 5.49 (s, br, 2H).
Name
2-(2-(2-azidoethoxy)ethoxy)isoindoline-1,3-dione
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
5.5 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
CI Nkanga, OA Ortega-Rivera, NF Steinmetz - … , Biology and Medicine, 2022 - Elsevier
… were conjugated to 1V209 using two bifunctional linkers: propargylamine, which was conjugated to TMV's interior glutamates to impart alkyne handles, and aminooxy-PEG1-azide, …
Number of citations: 10 www.sciencedirect.com
G Kandasamy, Y Karuppasamy, UM Krishnan - Vaccines, 2023 - mdpi.com
Despite advancements in the development of anticancer medications and therapies, cancer still has the greatest fatality rate due to a dismal prognosis. Traditional cancer therapies …
Number of citations: 1 www.mdpi.com

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